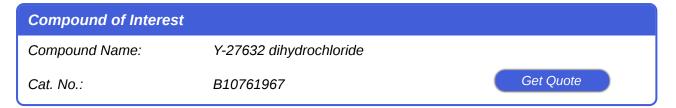


Off-Target Kinase Profiling of Y-27632 Dihydrochloride: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the off-target kinase profile of **Y-27632 dihydrochloride**, a widely used Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Understanding the selectivity of Y-27632 is critical for interpreting experimental results and anticipating potential side effects in therapeutic applications. This document presents quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to offer an objective comparison of Y-27632's performance against other kinases.

Primary Targets and On-Target Efficacy

Y-27632 is a potent, ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.[1] It achieves this by binding to the kinase domain of ROCK, preventing the phosphorylation of downstream substrates. The inhibitory constants (Ki) for ROCK1 and ROCK2 are in the nanomolar range, highlighting its high affinity for its primary targets.

Target	Ki (nM)
ROCK1	220
ROCK2	300

Off-Target Kinase Profile







While Y-27632 is highly selective for ROCK kinases, it can interact with other kinases, particularly at higher concentrations. The following table summarizes the inhibitory activity of Y-27632 against a broad panel of kinases, presented as the percentage of remaining kinase activity in the presence of 10 μ M Y-27632. A lower percentage indicates stronger inhibition.



Kinase	% Activity Remaining at 10 μΜ	Kinase Family
ROCK2	7	AGC
PRK2	3	AGC
AMPK	14	CAMK
RSK1	21	CAMK
MNK1	25	CAMK
MSK1	27	CAMK
RSK2	43	CAMK
MST2	46	STE
PHK	49	CAMK
CDK2-Cyclin A	50	CMGC
LKB1	51	CAMK
MNK2	54	CAMK
PKC zeta	55	AGC
PIM3	56	CAMK
BRSK2	57	CAMK
PKC alpha	57	AGC
MELK	64	CAMK
Aurora C	65	Other
MST4	67	STE
HER4	68	ТК
MARK3	69	CAMK
TBK1	69	Other
CSK	69	TK





CHK1	72	САМК
PKA	72	AGC
SGK1	72	AGC
Lck	73	TK
ттк	73	Other
PKB alpha	73	AGC
PDK1	74	AGC
CAMKK beta	75	CAMK
IKK epsilon	76	Other
IKK beta	78	Other
PLK1	78	Other
PRAK	78	CAMK
Aurora B	79	Other
JNK1	79	CMGC
Src	79	TK
MINK1	80	STE
DYRK1A	81	CMGC
ERK2	82	CMGC
EPH-B3	83	TK
HIPK2	83	CMGC
NEK2a	85	Other
EF2K	85	Other
PKD1	85	CAMK
втк	85	TK



DYRK2	86	CMGC
GSK3 beta	86	CMGC
PKB beta	86	AGC
p38 delta MAPK	87	CMGC
SRPK1	87	CMGC
PIM1	87	CAMK
PAK6	88	STE
DYRK3	89	CMGC
MLK1	89	STE
PAK4	89	STE
CK2	89	Other
GCK	89	STE
JNK2	90	CMGC
IRR	90	ТК
NEK6	91	Other
MAPKAP-K2	91	CAMK
SmMLCK	91	CAMK
PIM2	91	CAMK
JNK3	92	CMGC
S6K1	93	AGC
CK1 delta	93	CK1
SYK	93	тк
ERK8	94	CMGC
FGF-R1	94	ТК



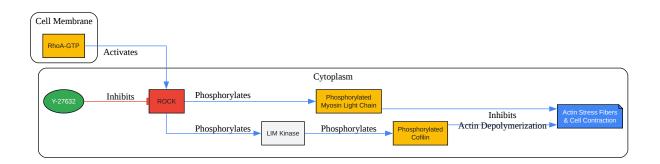
MKK1	96	STE
YES1	96	TK
HIPK3	97	CMGC
ERK1	98	CMGC
CAMK1	98	САМК
IGF-1R	98	тк
МАРКАР-КЗ	99	САМК
CHK2	100	САМК
IRAK4	100	Other
p38 gamma MAPK	102	CMGC
NEK7	102	Other
p38 alpha MAPK	105	CMGC
VEGFR1	105	ТК
EPH-A2	106	ТК
NUAK1	106	САМК
CAMKK alpha	107	САМК
p38 beta MAPK	108	CMGC
MLK3	109	STE
IR	112	ТК

Data sourced from the International Centre for Kinase Profiling, University of Dundee. The screening was performed at a Y-27632 concentration of 10 μ M.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of kinase profiling, the following diagrams are provided in the DOT language for Graphviz.

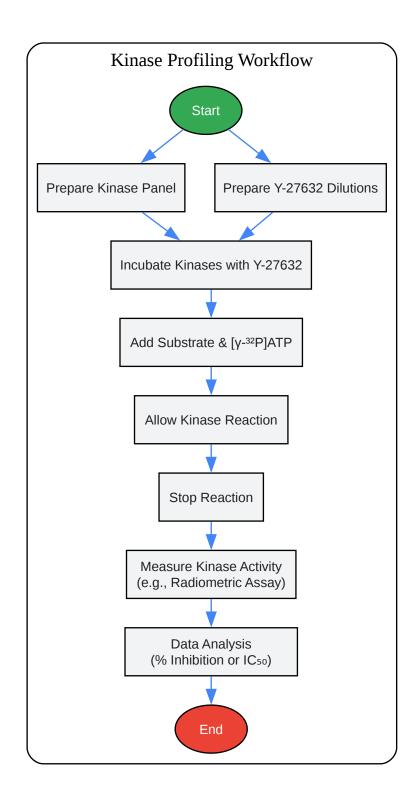




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Y-27632 inhibits the ROCK signaling pathway.





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Experimental workflow for off-target kinase profiling.

Experimental Protocols



The following provides a generalized protocol for determining the off-target profile of a kinase inhibitor using a radiometric assay, a common method for this purpose.

Objective: To determine the percentage of inhibition of a panel of kinases by **Y-27632 dihydrochloride** at a fixed concentration.

Materials:

- Purified recombinant kinases
- Y-27632 dihydrochloride
- Kinase-specific peptide substrates
- [y-32P]ATP (radiolabeled ATP)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
- 96-well plates
- Phosphocellulose paper
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter

Procedure:

- Compound Preparation: Prepare a stock solution of **Y-27632 dihydrochloride** in an appropriate solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentration (e.g., 10 μM) in the kinase reaction.
- Kinase Reaction Setup:
 - In a 96-well plate, add the kinase reaction buffer.
 - Add the specific kinase to each well.



- Add the diluted Y-27632 or vehicle control (DMSO) to the respective wells.
- Pre-incubate the kinase and inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
- Initiation of Kinase Reaction:
 - Prepare a reaction mix containing the kinase-specific substrate and [y-32P]ATP.
 - Add the reaction mix to each well to initiate the kinase reaction.
 - Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- Termination of Reaction:
 - Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Measurement of Kinase Activity:
 - If using phosphocellulose paper, wash the paper extensively with the wash buffer to remove unincorporated [y-32P]ATP.
 - Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of kinase activity remaining in the presence of Y-27632 relative to the vehicle control.
 - Percentage of remaining activity = (Counts with inhibitor / Counts with vehicle) x 100.

Conclusion

Y-27632 dihydrochloride is a highly potent and selective inhibitor of ROCK kinases. However, this guide demonstrates that at higher concentrations, it can exhibit off-target effects on a range of other kinases. The provided quantitative data and experimental protocols serve as a



valuable resource for researchers to better design experiments, interpret results, and consider the potential for off-target effects in their studies. For critical applications, it is recommended to perform independent kinase profiling to confirm the selectivity of Y-27632 under specific experimental conditions.

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References

- 1. ixcellsbiotech.com [ixcellsbiotech.com]
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